molecular formula C22H18O2 B11947493 3-Phenyl-3-(2,4-xylyl)phthalide CAS No. 95025-68-6

3-Phenyl-3-(2,4-xylyl)phthalide

Cat. No.: B11947493
CAS No.: 95025-68-6
M. Wt: 314.4 g/mol
InChI Key: ICJWVJJTLSELJF-UHFFFAOYSA-N
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Description

3-Phenyl-3-(2,4-xylyl)phthalide is an organic compound with the molecular formula C22H18O2 It is a member of the phthalide family, characterized by a phthalide core structure with phenyl and xylyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(2,4-xylyl)phthalide typically involves the condensation of phthalic anhydride with appropriate aromatic aldehydes under acidic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to promote the formation of the phthalide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(2,4-xylyl)phthalide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the phthalide ring to a more saturated form.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of more saturated phthalide derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.

Scientific Research Applications

3-Phenyl-3-(2,4-xylyl)phthalide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(2,4-xylyl)phthalide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylphthalide: Lacks the xylyl substituent, resulting in different chemical properties.

    3-(2,4-Dimethylphenyl)phthalide: Similar structure but with different substituent positions.

    3-Benzylphthalide: Contains a benzyl group instead of a phenyl group.

Uniqueness

3-Phenyl-3-(2,4-xylyl)phthalide is unique due to the presence of both phenyl and xylyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

95025-68-6

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C22H18O2/c1-15-12-13-19(16(2)14-15)22(17-8-4-3-5-9-17)20-11-7-6-10-18(20)21(23)24-22/h3-14H,1-2H3

InChI Key

ICJWVJJTLSELJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C

Origin of Product

United States

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